6-Eicosenoic acid, 2-((aminoiminomethyl)amino)-3,4,5,14-tetrahydroxy-
6-Eicosenoic acid, 2-((aminoiminomethyl)amino)-3,4,5,14-tetrahydroxy-
Brand Name:
Vulcanchem
CAS No.:
121025-44-3
VCID:
VC0218914
InChI:
InChI=1S/C21H41N3O6/c1-2-3-4-9-12-15(25)13-10-7-5-6-8-11-14-16(26)18(27)19(28)17(20(29)30)24-21(22)23/h11,14-19,25-28H,2-10,12-13H2,1H3,(H,29,30)(H4,22,23,24)/b14-11+
SMILES:
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N=C(N)N)O)O)O)O
Molecular Formula:
C152H236N38O51S3
Molecular Weight:
431.6 g/mol
6-Eicosenoic acid, 2-((aminoiminomethyl)amino)-3,4,5,14-tetrahydroxy-
CAS No.: 121025-44-3
Main Products
VCID: VC0218914
Molecular Formula: C152H236N38O51S3
Molecular Weight: 431.6 g/mol
CAS No. | 121025-44-3 |
---|---|
Product Name | 6-Eicosenoic acid, 2-((aminoiminomethyl)amino)-3,4,5,14-tetrahydroxy- |
Molecular Formula | C152H236N38O51S3 |
Molecular Weight | 431.6 g/mol |
IUPAC Name | (E)-2-(diaminomethylideneamino)-3,4,5,14-tetrahydroxyicos-6-enoic acid |
Standard InChI | InChI=1S/C21H41N3O6/c1-2-3-4-9-12-15(25)13-10-7-5-6-8-11-14-16(26)18(27)19(28)17(20(29)30)24-21(22)23/h11,14-19,25-28H,2-10,12-13H2,1H3,(H,29,30)(H4,22,23,24)/b14-11+ |
Standard InChIKey | FFZVMOYYSHXZHW-SDNWHVSQSA-N |
Isomeric SMILES | CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N=C(N)N)O)O)O)O |
SMILES | CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N=C(N)N)O)O)O)O |
Canonical SMILES | CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N=C(N)N)O)O)O)O |
Synonyms | Sphingofungin A |
PubChem Compound | 6439076 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume